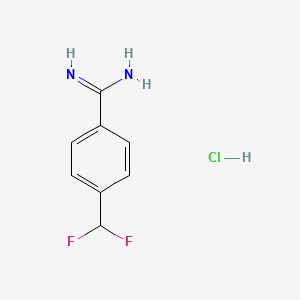

4-(Difluoromethyl)benzimidamide hydrochloride

描述

4-(Difluoromethyl)benzimidamide hydrochloride is a chemical compound with the molecular formula C8H8ClF2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethyl group attached to a benzimidamide structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

属性

IUPAC Name |

4-(difluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLRYUFNERBFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzimidamide hydrochloride typically involves the reaction of benzimidamide with difluoromethylating agents. One common method is the reaction of benzimidamide with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation

生物活性

Overview

4-(Difluoromethyl)benzimidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2137586-09-3

- Molecular Formula : C8H8ClF2N3

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The difluoromethyl group enhances its reactivity and selectivity towards biological targets.

Recent studies suggest that this compound acts primarily as an inhibitor of histone deacetylase 6 (HDAC6), a target implicated in various cancers. The difluoromethyl moiety plays a crucial role in the compound's binding affinity to HDAC6, leading to selective inhibition without affecting other HDAC isoforms such as HDAC1 .

Key Findings:

- Selectivity : The compound exhibits high selectivity for HDAC6 over HDAC1, which is essential for minimizing side effects associated with broader HDAC inhibition .

- Mechanism : The inhibition mechanism involves a two-step slow-binding process where the zinc-bound water attacks the carbon adjacent to the difluoromethyl group, leading to irreversible enzyme inactivation .

Anticancer Activity

This compound has shown promising anticancer activity in various preclinical studies:

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against several cancer types, including glioblastoma and breast cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.193 μM against HDAC6, indicating potent activity .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting effective therapeutic potential in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole structure can enhance biological activity. Variations in substituents on the benzimidazole ring significantly impact potency and selectivity against HDAC6:

| Compound Variant | IC50 (μM) | Selectivity |

|---|---|---|

| 4-(Difluoromethyl)benzimidamide | 0.193 | High (HDAC6) |

| Benzimidazole derivative A | 0.337 | Moderate |

| Benzimidazole derivative B | >1.0 | Low |

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies highlight the application of this compound in cancer research:

- Study on Glioblastoma : A study conducted on U87 glioblastoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through HDAC6 inhibition .

- Obesity Research : In a novel application, derivatives of difluoromethyl compounds were utilized to overcome leptin resistance in obesity models by selectively targeting HDAC6, demonstrating versatility beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。